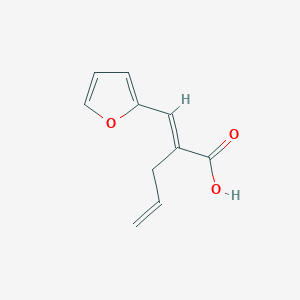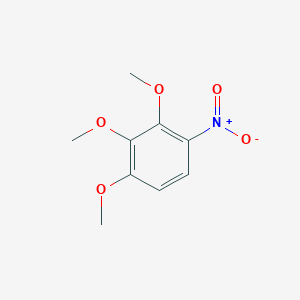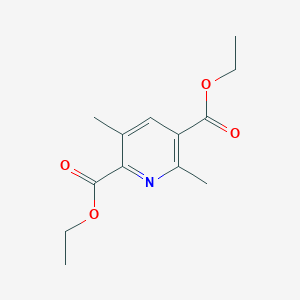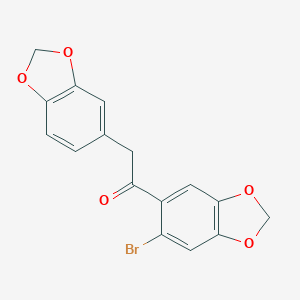![molecular formula C16H13Cl3N2O3 B289254 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B289254.png)
2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide, also known as DCVC, is a chemical compound that has been widely used in scientific research. It is a derivative of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and has been shown to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide has been widely used in scientific research as a tool to study the biochemistry and physiology of cells. It has been shown to inhibit the activity of the enzyme pyruvate dehydrogenase kinase (PDK), which is involved in the regulation of glucose metabolism. 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide has also been shown to induce apoptosis in cancer cells and has potential as an anticancer agent.
Wirkmechanismus
2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide inhibits the activity of PDK by binding to the enzyme and preventing its interaction with pyruvate dehydrogenase (PDH). This leads to an increase in the activity of PDH and an increase in glucose metabolism. 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have various biochemical and physiological effects. It increases glucose metabolism and ATP production in cells, which can lead to increased cell proliferation and growth. 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have anti-inflammatory effects and may have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. It can be easily synthesized and is relatively inexpensive. However, 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide also has limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research involving 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide. One direction is to investigate its potential as an anticancer agent and to further elucidate its mechanism of action. Another direction is to study its anti-inflammatory effects and potential as an anti-inflammatory agent. Additionally, research could focus on developing more effective derivatives of 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide that have improved solubility and longer half-life in vivo.
Synthesemethoden
2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide can be synthesized by reacting 2,4-dichlorophenol with 4-chloro-2-nitrobenzoic acid in the presence of a base to form the corresponding nitrophenyl ester. This ester can then be reduced with sodium borohydride to give the amine, which is then coupled with 2-(2-hydroxyethyl)benzoic acid to form 2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide.
Eigenschaften
Molekularformel |
C16H13Cl3N2O3 |
|---|---|
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
2,4-dichloro-N-[4-chloro-2-(2-hydroxyethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C16H13Cl3N2O3/c17-9-2-4-14(12(7-9)15(23)20-5-6-22)21-16(24)11-3-1-10(18)8-13(11)19/h1-4,7-8,22H,5-6H2,(H,20,23)(H,21,24) |
InChI-Schlüssel |
OBFXJSJYMSYGNY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCO |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)

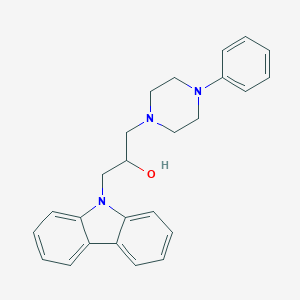
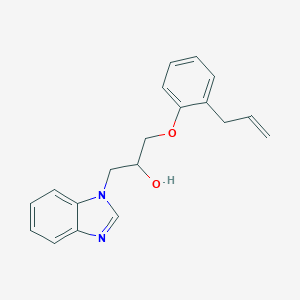
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)

![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)
![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)
